molecular formula C17H17ClN2 B11131583 2-(4-chlorophenyl)-1-(2-methylpropyl)-1H-benzimidazole

2-(4-chlorophenyl)-1-(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11131583
M. Wt: 284.8 g/mol
InChI Key: QMZCCDHTHVQEBJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole is a chemical compound characterized by its benzodiazole core structure, substituted with a 4-chlorophenyl group and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-methylpropylamine to form an intermediate, which is then cyclized using a suitable catalyst to yield the desired benzodiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-1H-benzimidazole: Similar in structure but lacks the 2-methylpropyl group.

    2-(4-chlorophenyl)-1H-1,3-benzothiazole: Contains a sulfur atom in place of the nitrogen in the benzodiazole ring.

    2-(4-chlorophenyl)-1H-1,3-benzoxazole: Contains an oxygen atom in place of the nitrogen in the benzodiazole ring.

Uniqueness

2-(4-chlorophenyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole is unique due to the presence of both the 4-chlorophenyl and 2-methylpropyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17ClN2

Molecular Weight

284.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(2-methylpropyl)benzimidazole

InChI

InChI=1S/C17H17ClN2/c1-12(2)11-20-16-6-4-3-5-15(16)19-17(20)13-7-9-14(18)10-8-13/h3-10,12H,11H2,1-2H3

InChI Key

QMZCCDHTHVQEBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl

Origin of Product

United States

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